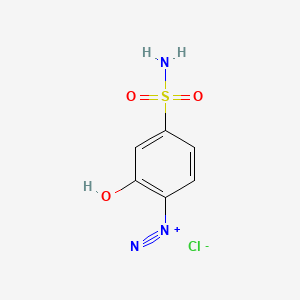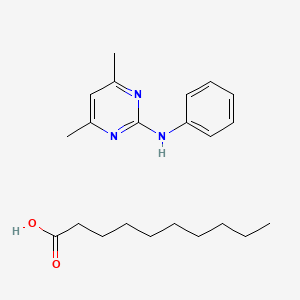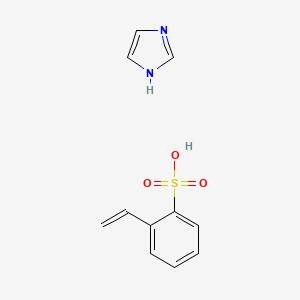![molecular formula C23H15N B12535532 4-[2-(Pyren-2-YL)ethenyl]pyridine CAS No. 807379-46-0](/img/structure/B12535532.png)
4-[2-(Pyren-2-YL)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Pyren-2-YL)ethenyl]pyridine is an organic compound that features a pyrene moiety attached to a pyridine ring via an ethenyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-2-YL)ethenyl]pyridine typically involves the multicomponent Chichibabin pyridine synthesis reaction. This method uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Pyren-2-YL)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-2-carboxaldehyde derivatives, while reduction could produce 4-[2-(Pyren-2-YL)ethyl]pyridine.
Applications De Recherche Scientifique
4-[2-(Pyren-2-YL)ethenyl]pyridine has several scientific research applications:
Biology: This compound can serve as a fluorescent marker in biological assays, helping to visualize cellular processes.
Mécanisme D'action
The mechanism of action of 4-[2-(Pyren-2-YL)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing it to act as a fluorescent probe. The pyrene moiety is responsible for the compound’s strong fluorescence, while the pyridine ring can interact with various biological molecules, enhancing its utility in biological assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar structure but lacks the ethenyl linker.
4-(2-(Pyren-1-yl)ethyl)pyridine: Similar but with an ethyl instead of an ethenyl linker.
2-[(E)-2-(Thiophen-2-yl)ethenyl]pyridine: Contains a thiophene moiety instead of a pyrene moiety.
Uniqueness
4-[2-(Pyren-2-YL)ethenyl]pyridine is unique due to its combination of a pyrene moiety and a pyridine ring connected by an ethenyl linker. This structure imparts distinct photophysical properties, making it particularly useful as a fluorescent probe and in optoelectronic applications.
Propriétés
Numéro CAS |
807379-46-0 |
|---|---|
Formule moléculaire |
C23H15N |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-(2-pyren-2-ylethenyl)pyridine |
InChI |
InChI=1S/C23H15N/c1-2-18-6-8-20-14-17(5-4-16-10-12-24-13-11-16)15-21-9-7-19(3-1)22(18)23(20)21/h1-15H |
Clé InChI |
HHSXIKPPZIAOJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC=NC=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)

![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)


![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)





